![molecular formula C8H10N2O2 B2948213 MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate CAS No. 1563651-10-4](/img/structure/B2948213.png)
MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate
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Overview
Description
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a chemical compound with the CAS Number: 1563651-10-4 . Its molecular weight is 166.18 and its IUPAC name is methyl (E)-3- (1-methyl-1H-pyrazol-5-yl)acrylate . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The molecular structure of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is represented by the linear formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ .Physical And Chemical Properties Analysis
Methyl (2-methyl-2H-pyrazol-3-yl)acrylate has a molecular weight of 166.18 . It is typically stored in a refrigerated environment .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including methyl (2-methyl-2H-pyrazol-3-yl)acrylate, are prominent in medicinal chemistry due to their pharmacological properties. They are often used as scaffolds in the synthesis of bioactive chemicals, contributing to the development of new therapeutic agents. The pyrazole moiety is associated with anti-inflammatory, analgesic, and antipyretic activities, making it valuable in drug discovery .
Drug Discovery
In drug discovery, the pyrazole ring is frequently employed to create compounds with potential as drug candidates. Its presence in a compound can enhance binding affinity to various biological targets, such as enzymes and receptors, which is crucial for the efficacy of drugs. Researchers utilize this scaffold to synthesize novel compounds that may lead to breakthrough treatments for various diseases .
Agrochemistry
The pyrazole core is also significant in agrochemistry. It is used in the design of agrochemicals like pesticides and herbicides. The structural versatility of pyrazole allows for the creation of compounds that can interact with specific biological pathways in pests and weeds, providing effective control over agricultural infestations .
Coordination Chemistry
In coordination chemistry, methyl (2-methyl-2H-pyrazol-3-yl)acrylate can act as a ligand, forming complexes with various metals. These complexes have diverse applications, including catalysis, where they can influence reaction rates and selectivity. They are also studied for their potential use in materials science and as sensors .
Organometallic Chemistry
This compound finds applications in organometallic chemistry, where it can be used to synthesize organometallic complexes. These complexes are pivotal in catalytic processes, including those used in industrial chemical production. They play a role in polymerization reactions and are explored for their electronic and optical properties .
Green Synthesis
The pyrazole scaffold is conducive to green chemistry approaches. Researchers are exploring methods to synthesize pyrazole derivatives, including methyl (2-methyl-2H-pyrazol-3-yl)acrylate, using environmentally friendly conditions. This includes using less toxic solvents, reducing waste, and improving energy efficiency in synthesis processes .
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a modern technique that can be applied to the synthesis of pyrazole derivatives. It offers advantages such as reduced reaction times and higher yields. Methyl (2-methyl-2H-pyrazol-3-yl)acrylate can be synthesized using this method, which aligns with the principles of green chemistry .
Biological Activity Studies
The biological activity of pyrazole derivatives is a field of intense study. Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, due to its structural features, is a candidate for investigating interactions with biological molecules. Studies focus on understanding its binding mechanisms, which can inform the design of more effective drugs and agrochemicals .
Safety and Hazards
The safety information for Methyl (2-methyl-2H-pyrazol-3-yl)acrylate indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept/stored away from clothing/combustible materials . It should not be allowed to contact with air . It should be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should be kept only in the original container . It should be kept cool .
properties
IUPAC Name |
methyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAJXJAHUANQO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate |
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